2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

Overview

Description

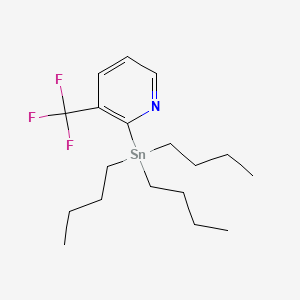

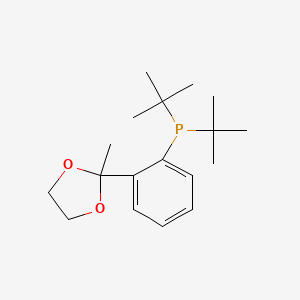

“2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” is a compound with the CAS Number: 1204580-78-8 . It has a molecular weight of 436.15 . The compound is liquid in physical form and is stored at a temperature of 4°C . It is used in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” and its derivatives is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The InChI Code for “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” is1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . Chemical Reactions Analysis

The compound is used as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The compound is a liquid and is stored at a temperature of 4°C . It has a molecular weight of 436.15 . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications

Role in Organic Synthesis and Catalysis

The applications of 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine in scientific research are primarily found in the fields of organic synthesis and catalysis. This compound, due to its unique structural and electronic properties, serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, pyridine-based compounds, including those structurally related to 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, have been extensively explored for their role in the construction of biologically active molecules and materials with specific functionalities. Such compounds are instrumental in the development of novel catalysts that facilitate a variety of chemical transformations, including cross-coupling reactions, which are pivotal in the pharmaceutical and agrochemical sectors (Guan et al., 2016).

Environmental Implications and Remediation Efforts

Moreover, research into the environmental implications of related fluorinated compounds highlights the significance of understanding and mitigating the persistence and bioaccumulation of these substances. Studies on the microbial degradation of polyfluoroalkyl chemicals, which share some structural characteristics with 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, emphasize the need for effective strategies to address the environmental fate of such compounds. The research underscores the complexity of biodegradation pathways and the challenges in removing these substances from the environment, thereby informing remediation efforts and the development of more sustainable chemical practices (Liu & Avendaño, 2013).

Contribution to Medicinal Chemistry

In the realm of medicinal chemistry, the structural motif of pyridine, as found in 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine, is central to the design of new pharmaceuticals. Pyridine derivatives exhibit a wide range of biological activities and are key components of drugs targeting various diseases. The exploration of pyridine-based heterocycles, including their synthesis and functionalization, continues to offer promising avenues for the discovery of novel therapeutics with improved efficacy and safety profiles (Alrooqi et al., 2022).

Mechanism of Action

The presence of a fluorine atom and a carbon-containing pyridine in the structure of “2-(Tributylstannyl)-3-(trifluoromethyl)pyridine” and its derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . These properties contribute to its superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFRTFAOBTHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656796 | |

| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |

CAS RN |

1204580-78-8 | |

| Record name | 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)